molecular formula C22H23N3O6 B11291784 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11291784
M. Wt: 425.4 g/mol
InChI Key: SEKNWMJTQCCYKV-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, an indole moiety, and multiple functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1,4-benzodioxane-6-amine with various acylating agents under controlled conditions to form the desired amide linkage . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is unique due to its combination of a benzodioxin ring, an indole moiety, and multiple functional groups

Properties

Molecular Formula

C22H23N3O6

Molecular Weight

425.4 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C22H23N3O6/c1-28-18-10-13-9-16(25-15(13)12-19(18)29-2)22(27)23-6-5-21(26)24-14-3-4-17-20(11-14)31-8-7-30-17/h3-4,9-12,25H,5-8H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

SEKNWMJTQCCYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

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